5'-Cholesteryl-TEG PhosphoraMidite

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5’-Cholesteryl-TEG PhosphoraMidite is a specialized chemical compound used primarily in the synthesis of oligonucleotides. It is designed to enhance the cellular uptake of oligonucleotides by incorporating a cholesterol moiety, which increases the lipophilicity of the molecule. This compound is particularly useful in therapeutic applications, such as antisense and siRNA studies, due to its ability to improve membrane permeability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Cholesteryl-TEG PhosphoraMidite involves the conjugation of cholesterol to a triethylene glycol (TEG) spacer, followed by the attachment of a phosphoramidite group. The reaction typically requires anhydrous conditions and the use of acetonitrile as a solvent. A coupling time of 3 minutes with tetrazole as an activator is optimal for this synthesis .

Industrial Production Methods

In industrial settings, the production of 5’-Cholesteryl-TEG PhosphoraMidite follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually stored in a freezer at temperatures ranging from -10 to -30°C to maintain its stability .

Análisis De Reacciones Químicas

Types of Reactions

5’-Cholesteryl-TEG PhosphoraMidite primarily undergoes substitution reactions, where the phosphoramidite group reacts with hydroxyl groups on oligonucleotides to form phosphite triesters. These reactions are typically carried out under anhydrous conditions to prevent hydrolysis .

Common Reagents and Conditions

Reagents: Tetrazole, anhydrous acetonitrile

Conditions: Anhydrous environment, coupling time of 3 minutes

Major Products Formed

The major product formed from these reactions is a cholesteryl-modified oligonucleotide, which exhibits enhanced cellular uptake and improved therapeutic efficacy .

Aplicaciones Científicas De Investigación

5’-Cholesteryl-TEG PhosphoraMidite is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:

Chemistry: Used in the synthesis of modified oligonucleotides for various research purposes.

Biology: Enhances the delivery and uptake of oligonucleotides in cellular studies.

Medicine: Employed in the development of therapeutic oligonucleotides for gene silencing and antisense therapies.

Industry: Utilized in the production of oligonucleotide-based drugs and diagnostic tools

Mecanismo De Acción

The mechanism of action of 5’-Cholesteryl-TEG PhosphoraMidite involves the enhancement of cellular uptake of oligonucleotides. The cholesterol moiety increases the lipophilicity of the oligonucleotide, allowing it to more easily permeate cell membranes. This improved permeability facilitates the delivery of the oligonucleotide to its target site within the cell, thereby enhancing its therapeutic efficacy .

Comparación Con Compuestos Similares

Similar Compounds

- 5’-Cholesterol-CE Phosphoramidite

- Cholesterol-tetraethylene glycol CE-phosphoramidite

- 3’-Cholesteryl-TEG CPG

Uniqueness

5’-Cholesteryl-TEG PhosphoraMidite is unique due to its triethylene glycol spacer, which provides maximum solubility and ease of use in oligonucleotide synthesis. Unlike some other cholesterol-modified phosphoramidites, it does not require trityl protection, simplifying the purification process .

Actividad Biológica

5'-Cholesteryl-TEG Phosphoramidite is a modified nucleoside that incorporates cholesterol and triethyleneglycol (TEG) into oligonucleotides, significantly enhancing their biological activity. This article explores its biological activity, mechanisms, applications, and relevant case studies.

Overview of this compound

This compound is designed to improve the cellular uptake of therapeutic oligonucleotides. The incorporation of cholesterol, a lipophilic moiety, facilitates membrane permeation, while TEG enhances solubility in aqueous environments. This modification is particularly beneficial for oligonucleotides targeting intracellular processes.

The primary mechanism by which this compound enhances biological activity involves:

- Membrane Permeation : Cholesterol's hydrophobic nature allows oligonucleotides to integrate into cell membranes more effectively, promoting cellular uptake.

- Stabilization of Oligonucleotides : The presence of TEG increases the solubility and stability of the modified oligonucleotides in physiological conditions, reducing degradation rates.

Cellular Uptake Studies

Research indicates that oligonucleotides modified with 5'-Cholesteryl-TEG show significantly improved cellular uptake compared to unmodified counterparts. In vitro studies demonstrate:

- Increased Uptake : Enhanced cellular uptake was observed in various cell lines, including cancer cells, indicating potential for therapeutic applications in oncology .

- Improved Bioactivity : The modification leads to higher biological efficacy in inhibiting target gene expression and modulating cellular pathways.

Case Studies

- Antisense Oligonucleotides :

- siRNA Applications :

- Therapeutic Potential :

Specifications of this compound

| Property | Value |

|---|---|

| Chemical Structure | Cholesterol + TEG |

| Diluent | Anhydrous Acetonitrile |

| Storage Conditions | -10 to -30°C (freezer) |

| Stability | 2-3 days |

Pack Size Data

| Catalog # | Pack Size | Grams/Pack | Approximate Number of Additions |

|---|---|---|---|

| 10-1975-02 | 0.25 g | 0.25 grams | 56 |

| 10-1975-90 | 100 µmol | 0.12 grams | 20 |

| 10-1975-95 | 50 µmol | 0.06 grams | 12 |

Propiedades

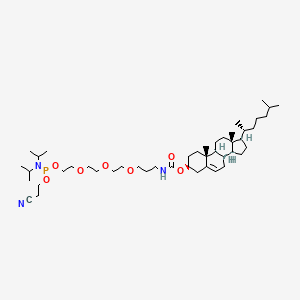

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[3-[2-[2-[2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyethoxy]ethoxy]ethoxy]propyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H82N3O7P/c1-34(2)13-10-14-37(7)41-17-18-42-40-16-15-38-33-39(19-21-45(38,8)43(40)20-22-46(41,42)9)56-44(50)48-24-12-25-51-27-28-52-29-30-53-31-32-55-57(54-26-11-23-47)49(35(3)4)36(5)6/h15,34-37,39-43H,10-14,16-22,24-33H2,1-9H3,(H,48,50)/t37-,39+,40+,41-,42+,43+,45+,46-,57?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIXYNNLTICMGJD-CYNTUAGHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCCOCCOCCOCCOP(N(C(C)C)C(C)C)OCCC#N)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCCOCCOCCOCCOP(N(C(C)C)C(C)C)OCCC#N)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H82N3O7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

820.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.